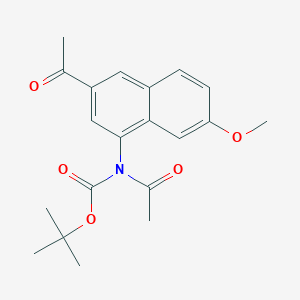

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry and biology.

準備方法

The synthesis of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate typically involves the protection of amino functions using tert-butyl groups. One common method is the reaction of tert-butyl dicarbonate (Boc2O) with the appropriate amine . The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

化学反応の分析

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.

科学的研究の応用

Pharmaceutical Applications

Lead Compound in Drug Discovery

The unique structure of tert-butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate suggests potential biological activity, positioning it as a promising lead compound in drug discovery. Its ability to interact with biological targets can be explored through binding affinity studies, which may reveal its mechanism of action and therapeutic potential.

Mechanistic Studies

Research into the compound's interactions with various biological molecules can provide insights into its pharmacodynamics and pharmacokinetics. Investigating its solubility and stability in different solvents is crucial for effective formulation development, allowing for optimal delivery methods in therapeutic applications.

Case Study: Anticancer Activity

Preliminary studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of naphthalene are known for their cytotoxic effects against various cancer cell lines. Further exploration of this compound could yield valuable data on its efficacy in cancer treatment.

Agricultural Applications

Pesticide Development

Given the structural similarities to known agrochemicals, this compound may serve as a foundation for developing new pesticides or herbicides. Compounds with methoxynaphthalene structures have been studied for their potential as bioactive agents against pests and diseases in crops.

Case Study: Insecticidal Properties

Research has shown that naphthalene derivatives can exhibit insecticidal properties. By modifying the structure of this compound, researchers could develop formulations that effectively target specific agricultural pests while minimizing environmental impact.

作用機序

The mechanism of action of tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate involves the formation of a stable carbamate linkage with amino groups. This linkage can be cleaved under acidic conditions, releasing the free amine and the corresponding tert-butyl carbamate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

類似化合物との比較

Similar compounds to tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate include:

tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.

tert-Butyl methyl ether: Used as a solvent and fuel additive.

tert-Butyl acetate: Used as a solvent in coatings and adhesives.

The uniqueness of this compound lies in its specific structure, which allows for selective protection and deprotection of amino groups, making it valuable in synthetic chemistry and drug development .

生物活性

tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C20H23NO5

- CAS Number : 871731-76-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Below are detailed findings from diverse studies:

Anti-inflammatory Activity

A study demonstrated that compounds structurally similar to this compound showed significant anti-inflammatory effects. For instance, compounds synthesized from similar frameworks exhibited up to 54.239% inhibition in carrageenan-induced rat paw edema models compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Effects

Research has shown that the compound can inhibit β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease. In vitro studies indicated that the compound reduced amyloid beta (Aβ) aggregation by 85% at a concentration of 100 µM, suggesting its potential role in preventing neurodegenerative processes .

Detailed Research Findings

Case Studies

- Neuroprotective Study : In a study involving astrocytes treated with Aβ, the addition of this compound improved cell viability from 43.78% to 62.98%, indicating its protective effects against oxidative stress and inflammatory responses associated with neurodegeneration .

- Anti-inflammatory Assessment : Compounds derived from similar structures were tested for their ability to inhibit pro-inflammatory cytokines in animal models, showing promising results that warrant further exploration into their mechanisms of action .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor for β-secretase and acetylcholinesterase, key enzymes involved in the pathogenesis of Alzheimer's disease.

- Reduction of Cytokine Production : It demonstrates the ability to lower levels of TNF-α and other pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

特性

IUPAC Name |

tert-butyl N-acetyl-N-(3-acetyl-7-methoxynaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-12(22)15-9-14-7-8-16(25-6)11-17(14)18(10-15)21(13(2)23)19(24)26-20(3,4)5/h7-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVALBVJKOAQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2C=C(C=CC2=C1)OC)N(C(=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469651 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871731-76-9 |

Source

|

| Record name | tert-Butyl acetyl(3-acetyl-7-methoxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。